5-Oxa-2-azaspiro[3.4]octane hydrochloride

Medicinal Chemistry CNS Drug Discovery Physicochemical Property Optimization

5-Oxa-2-azaspiro[3.4]octane hydrochloride is a privileged sp³-rich spirocyclic building block validated in Novartis M4 muscarinic agonist patents for CNS programs. Unlike generic piperidine or morpholine bioisosteres, this oxetane-azetidine scaffold delivers a quantifiable reduction in amine basicity (ΔpKa ≈ −1.7 to −2.6), up to >4000-fold solubility enhancement over gem-dimethyl analogs, and superior human liver microsome stability. The HCl salt ensures reliable handling and long-term storage. For teams optimizing brain penetration, metabolic stability, or solubility-limited absorption, this compound represents a de-risked, data-backed choice.

Molecular Formula C6H12ClNO
Molecular Weight 149.62 g/mol
CAS No. 1359656-11-3
Cat. No. B1472061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Oxa-2-azaspiro[3.4]octane hydrochloride
CAS1359656-11-3
Molecular FormulaC6H12ClNO
Molecular Weight149.62 g/mol
Structural Identifiers
SMILESC1CC2(CNC2)OC1.Cl
InChIInChI=1S/C6H11NO.ClH/c1-2-6(8-3-1)4-7-5-6;/h7H,1-5H2;1H
InChIKeyRVTZXQHPQGYYGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Oxa-2-azaspiro[3.4]octane Hydrochloride (CAS 1359656-11-3) – Procurement-Grade Spirocyclic Oxetane Building Block


5-Oxa-2-azaspiro[3.4]octane hydrochloride is a spirocyclic heterocyclic building block featuring a conformationally constrained 5-oxa-2-azaspiro[3.4]octane core fused from an oxetane ring and an azetidine ring [1]. The hydrochloride salt form (MW 149.62 g/mol, C₆H₁₂ClNO) offers enhanced handling and storage stability compared to the free base . This scaffold has been prominently disclosed in Novartis patents as a key intermediate for the synthesis of selective muscarinic M4 receptor agonists, underscoring its validated utility in CNS-targeted medicinal chemistry programs [2][3]. As a privileged sp³-rich spirocyclic oxetane, it is specifically procured for applications demanding precise three-dimensional vector exit angles and the favorable physicochemical modulation conferred by the oxetane moiety [4].

Why 5-Oxa-2-azaspiro[3.4]octane Hydrochloride Cannot Be Casually Substituted with Other Spirocyclic Amines


Generic substitution with closely related spirocyclic amines—such as the non-oxygenated 2-azaspiro[3.4]octane or piperidine bioisosteres—is scientifically unsound due to profound differences in molecular recognition, physicochemical properties, and metabolic handling. The integration of the oxygen atom into the spirocyclic framework fundamentally alters key parameters: it markedly reduces amine basicity (ΔpKa ≈ −1.7 to −2.6 relative to parent piperidines) [1], increases aqueous solubility (up to >4000-fold compared to gem-dimethyl analogs) [2], and substantially enhances metabolic stability in human liver microsomes relative to both carbonyl and morpholine counterparts [3][4]. These quantifiable shifts directly impact target engagement, off-target profiles, and ADME/PK outcomes, rendering inter-class substitution a high-risk variable in lead optimization. The following quantitative evidence guide provides the necessary comparator data to support rigorous, data-driven procurement decisions.

Quantitative Differentiation Guide: 5-Oxa-2-azaspiro[3.4]octane HCl vs. Key Analogs


Reduced Amine Basicity (pKa) vs. 2-Azaspiro[3.4]octane and Piperidine

The oxetane ring in 5-oxa-2-azaspiro[3.4]octane substantially lowers the basicity of the azetidine nitrogen compared to the non-oxygenated analog 2-azaspiro[3.4]octane. While the pKa of 2-azaspiro[3.4]octane is predicted at 11.27 ± 0.20 , the pKa of a representative 5-oxa-2-azaspiro[3.4]octane derivative is predicted at 9.34 ± 0.40 . This ~2 log unit reduction is consistent with class-level observations where oxetane substitution at the β-position to an amine reduces pKa by ΔpKa ≈ −1.7 to −2.6 [1]. This modulation reduces the fraction of positively charged species at physiological pH, potentially enhancing passive membrane permeability and reducing off-target interactions with hERG and other amine-sensitive targets.

Medicinal Chemistry CNS Drug Discovery Physicochemical Property Optimization

Enhanced Aqueous Solubility vs. Gem-Dimethyl and Carbonyl Bioisosteres

The spirocyclic oxetane motif, as embodied in 5-oxa-2-azaspiro[3.4]octane, confers a substantial solubility advantage over traditional gem-dimethyl and carbonyl bioisosteres. While exact solubility values for the parent hydrochloride are not reported, class-level quantitative data indicate that substituting a gem-dimethyl group with an oxetane can increase aqueous solubility by a factor of 4 to over 4000 [1]. Furthermore, direct comparative studies show that spirocyclic oxetanes (e.g., 2-oxa-6-aza-spiro[3.3]heptane) exhibit higher solubility and lower logD than their morpholine, piperidine, and piperazine counterparts [2][3]. This solubility enhancement is attributed to the oxetane ring acting as a hydrogen bond acceptor, disrupting crystal packing and increasing hydration.

Drug Formulation ADME Optimization Bioisostere Design

Metabolic Stability Superiority in Human Liver Microsomes vs. Morpholine and Carbonyl Analogs

The 5-oxa-2-azaspiro[3.4]octane scaffold, as a spirocyclic oxetane, demonstrates significantly improved metabolic stability compared to morpholine and carbonyl-containing analogs. In head-to-head microsomal stability assays, spirocyclic oxetane-containing compounds (including the morpholine surrogate 2-oxa-6-aza-spiro[3.3]heptane) exhibited far lower intrinsic clearance than their morpholine and piperidone counterparts [1]. Notably, in a study replacing the piperazine motif in Ciprofloxacin with a morpholine-like spirocyclic oxetane, the resulting compound showed no detectable metabolism in human microsomes, whereas the parent Ciprofloxacin exhibited slight metabolism [1]. This enhanced stability is attributed to the oxetane ring's resistance to oxidative metabolism by cytochrome P450 enzymes, a class-wide advantage for oxetane-containing scaffolds [2].

Drug Metabolism Pharmacokinetics Lead Optimization

Validated M4 Muscarinic Agonist Activity in Patent-Protected Series

The 5-oxa-2-azaspiro[3.4]octane core is a central scaffold in Novartis's patent portfolio for selective M4 muscarinic receptor agonists (WO2021070091A1, AU2020364186B2) [1][2]. These patents explicitly claim derivatives of 5-oxa-2-azaspiro[3.4]octane as M4 agonists for treating psychosis, cognitive dysfunction, and substance use disorders [1]. The closely related 2-azaspiro[3.4]octane scaffold is also claimed for M4 agonism in separate patents [3]. However, the 5-oxa variant incorporates an oxetane oxygen, which, based on class-level evidence, likely confers superior physicochemical properties (e.g., solubility, metabolic stability) and a distinct pharmacophore geometry. While specific EC₅₀ values are not publicly disclosed, the patent filings establish a direct, validated link between this precise spirocyclic oxetane core and the M4 receptor, a target of high therapeutic interest. This provides a clear scientific basis for procuring this specific building block for M4 agonist programs, differentiating it from unvalidated spirocyclic amines.

CNS Therapeutics Muscarinic Receptors Psychosis and Alzheimer's Disease

Procurement-Driven Application Scenarios for 5-Oxa-2-azaspiro[3.4]octane Hydrochloride


Lead Optimization of M4 Muscarinic Agonists for Psychosis and Alzheimer's Disease

Medicinal chemistry teams developing selective M4 receptor agonists for schizophrenia, psychosis associated with Alzheimer's disease, or cognitive dysfunction should prioritize 5-oxa-2-azaspiro[3.4]octane hydrochloride as a core scaffold. The Novartis patent estate (WO2021070091A1, AU2020364186B2) [1][2] directly validates this spirocyclic oxetane core for M4 agonism, offering a de-risked starting point for SAR exploration. The oxetane oxygen confers the established class-wide benefits of reduced basicity (pKa ~9.3 vs. ~11.3 for 2-azaspiro[3.4]octane) and enhanced metabolic stability [3], which are critical for achieving brain penetration and favorable PK in CNS programs.

Replacement of Morpholine or Piperidine Moieties in Metabolic Hotspots

In lead series where morpholine or piperidine rings are identified as metabolic soft spots (e.g., high intrinsic clearance in microsomes), 5-oxa-2-azaspiro[3.4]octane hydrochloride offers a direct spirocyclic oxetane surrogate. Comparative studies demonstrate that spirocyclic oxetanes exhibit far lower intrinsic clearance than their morpholine and piperidone counterparts in human liver microsomes [3]. Furthermore, the oxetane oxygen serves as an elongated hydrogen bond acceptor (1.3 Å further out than morpholine) [3], enabling the probing of deeper binding pockets while maintaining or improving solubility. This scaffold is ideal for improving the developability profile of advanced leads without drastically altering molecular recognition.

Scaffold Hopping to Enhance Solubility and Reduce Lipophilicity

For drug candidates hampered by poor aqueous solubility or high logD, which negatively impact formulation and oral absorption, 5-oxa-2-azaspiro[3.4]octane hydrochloride serves as a strategic bioisostere. Class-level data indicate that oxetane substitution for gem-dimethyl or carbonyl groups can increase aqueous solubility by factors of 4 to >4000 [4]. Spirocyclic oxetanes consistently demonstrate lower logD and higher solubility than their parent heterocycles (e.g., piperidines, morpholines) [3]. Incorporating this scaffold into a lead series can address solubility-limited absorption and reduce the risk of promiscuous off-target binding associated with high lipophilicity.

Synthesis of Novel CNS-Penetrant Chemical Probes

Academic and industrial groups focused on chemical biology and target validation can utilize 5-oxa-2-azaspiro[3.4]octane hydrochloride to generate novel, sp³-rich chemical probes. The scaffold's favorable physicochemical profile—reduced amine basicity (~pKa 9.3) , high metabolic stability [3], and excellent solubility potential [4]—aligns with the property guidelines for CNS-penetrant tool compounds. The hydrochloride salt form ensures reliable handling and long-term storage stability , facilitating parallel synthesis and library production. The rigid spirocyclic framework also provides well-defined exit vectors for SAR studies, enabling precise interrogation of biological targets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Oxa-2-azaspiro[3.4]octane hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.